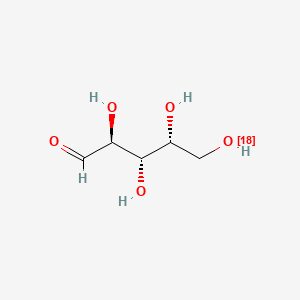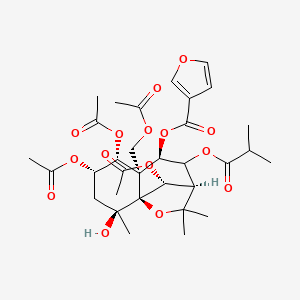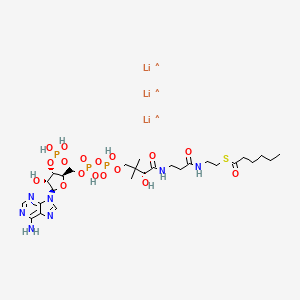
Antifungal agent 63
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 63 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating systemic and superficial fungal infections.
准备方法
合成路线和反应条件: 抗真菌剂 63 的合成涉及多个步骤,从核心结构的制备开始。这通常涉及一系列有机反应,包括烷基化、酰化和环化。反应条件通常需要特定的温度、溶剂和催化剂,以确保高产率和纯度。
工业生产方法: 在工业环境中,抗真菌剂 63 的生产使用间歇式或连续流反应器进行放大。该过程涉及严格的质量控制措施,以确保一致性和有效性。使用高性能液相色谱 (HPLC) 和质谱 (MS) 等先进技术来监测最终产品的纯度和成分很常见。
化学反应分析
反应类型: 抗真菌剂 63 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这涉及获得电子或去除氧气,通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常见试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化锂铝。
取代: 卤素,亲核试剂。
主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。
科学研究应用
抗真菌剂 63 在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究抗真菌机制并开发新的抗真菌剂。
生物学: 用于研究了解真菌细胞生物学以及抗真菌治疗对真菌病原体的影响。
医学: 用于临床研究,以评估其治疗各种真菌感染的有效性和安全性。
工业: 应用于开发抗真菌涂层和材料,以防止真菌在各种环境中生长。
作用机制
抗真菌剂 63 通过靶向真菌细胞中的特定分子途径发挥作用。它主要抑制麦角固醇的合成,麦角固醇是真菌细胞膜的关键成分。通过破坏麦角固醇的合成,该化合物增加了膜的通透性,导致细胞裂解和死亡。分子靶标包括酶,例如羊毛固醇 14α-脱甲基酶,这对麦角固醇的生物合成至关重要。
类似化合物:
- 泊沙康唑
- 伏立康唑
- 两性霉素 B
- 伊曲康唑
比较: 与其他抗真菌剂相比,抗真菌剂 63 在其高效性和广谱活性方面具有独特性。虽然泊沙康唑和伏立康唑等化合物有效,但抗真菌剂 63 对耐药真菌菌株具有更强的作用。此外,其作用机制,靶向麦角固醇的合成,在治疗全身性感染方面提供了独特的优势。
相似化合物的比较
- Posaconazole
- Voriconazole
- Amphotericin B
- Itraconazole
Comparison: Antifungal Agent 63 is unique in its high efficacy and broad-spectrum activity compared to other antifungal agents. While compounds like posaconazole and voriconazole are effective, this compound offers a more potent action against resistant fungal strains. Additionally, its mechanism of action, targeting ergosterol synthesis, provides a distinct advantage in treating systemic infections.
属性
分子式 |
C31H30N4S |
|---|---|
分子量 |
490.7 g/mol |
IUPAC 名称 |
1-benzyl-3-[(1R,2R)-2-(1H-indol-3-ylmethylamino)-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C31H30N4S/c36-31(34-20-23-12-4-1-5-13-23)35-30(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)33-22-26-21-32-28-19-11-10-18-27(26)28/h1-19,21,29-30,32-33H,20,22H2,(H2,34,35,36)/t29-,30-/m1/s1 |
InChI 键 |
UXUOKYRXXRZNBE-LOYHVIPDSA-N |
手性 SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)



